REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:3]=[C:4]([S:21]([O-:24])(=[O:23])=[O:22])[C:5]([CH:8]=[CH:9][C:10]2[C:11]([S:17]([O-:20])(=[O:19])=[O:18])=[CH:12][C:13]([NH2:16])=[CH:14][CH:15]=2)=[CH:6][CH:7]=1.[Na+:25].[Na+].N1C(Cl)=NC(Cl)=NC=1Cl.ClC1N=C(Cl)N=C(NC2C=C(S([O-])(=O)=O)C(C=C[C:53]3[C:54](S([O-])(=O)=O)=[CH:55][C:56]([NH:59][C:60]4[N:65]=[C:64](Cl)[N:63]=[C:62](Cl)[N:61]=4)=[CH:57][CH:58]=3)=CC=2)N=1.[Na+].[Na+].NC1C=CC=CC=1.[NH:85]1[CH2:90][CH2:89][O:88][CH2:87][CH2:86]1.ClC1N=C(NC2C=CC=CC=2)N=C(NC2C=C(S([O-])(=O)=O)C(C=CC3C(S([O-])(=O)=O)=CC(NC4N=C(Cl)N=C(NC5C=CC=CC=5)N=4)=CC=3)=CC=2)N=1.[Na+].[Na+].Cl[C:146]1[N:151]=[C:150]([N:152]2[CH2:157][CH2:156][O:155][CH2:154][CH2:153]2)[N:149]=[C:148]([NH:158][C:159]2[CH:160]=[C:161](S([O-])(=O)=O)[C:162](C=CC3C(S([O-])(=O)=O)=CC(NC4N=C(Cl)N=C(N5CCOCC5)N=4)=CC=3)=[CH:163][CH:164]=2)[N:147]=1.[Na+].[Na+]>>[NH:158]([C:148]1[N:149]=[C:150]([N:152]2[CH2:157][CH2:156][O:155][CH2:154][CH2:153]2)[N:151]=[C:146]([NH:1][C:2]2[CH:3]=[C:4]([S:21]([O-:24])(=[O:23])=[O:22])[C:5]([CH:8]=[CH:9][C:10]3[C:11]([S:17]([O-:20])(=[O:19])=[O:18])=[CH:12][C:13]([NH:16][C:62]4[N:61]=[C:60]([NH:59][C:56]5[CH:57]=[CH:58][CH:53]=[CH:54][CH:55]=5)[N:65]=[C:64]([N:85]5[CH2:90][CH2:89][O:88][CH2:87][CH2:86]5)[N:63]=4)=[CH:14][CH:15]=3)=[CH:6][CH:7]=2)[N:147]=1)[C:159]1[CH:164]=[CH:163][CH:162]=[CH:161][CH:160]=1.[Na+:25].[Na+:25] |f:0.1.2,4.5.6,9.10.11,12.13.14,15.16.17|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC=1C=C(C(=CC1)C=CC=1C(=CC(=CC1)N)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1=C(Cl)N=C(Cl)N=C1Cl
|
Name
|
disodium 4,4'-bis(4,6-dichloro-s-triazin-2-ylamino)-2,2'-stilbenedisulfonate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=NC(=NC(=N1)Cl)NC=1C=C(C(=CC1)C=CC=1C(=CC(=CC1)NC1=NC(=NC(=N1)Cl)Cl)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1CCOCC1
|
Name
|
disodium 4,4'-bis(4-chloro-6-anilino-s-triazin-2-ylamino)-2,2'-stilbenedisulfonate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=NC(=NC(=N1)NC1=CC=CC=C1)NC=1C=C(C(=CC1)C=CC=1C(=CC(=CC1)NC1=NC(=NC(=N1)Cl)NC1=CC=CC=C1)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]
|
Name
|
disodium 4,4'-bis-(4-chloro-6-morpholino-s-triazin-2-ylamino)-2,2'-stilbene disulfonate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=NC(=NC(=N1)N1CCOCC1)NC=1C=C(C(=CC1)C=CC=1C(=CC(=CC1)NC1=NC(=NC(=N1)Cl)N1CCOCC1)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1CCOCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC1=CC=CC=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The preparation of these compounds
|
Name
|
|
Type
|
product
|
Smiles
|
N(C1=CC=CC=C1)C1=NC(=NC(=N1)N1CCOCC1)NC=1C=C(C(=CC1)C=CC=1C(=CC(=CC1)NC1=NC(=NC(=N1)NC1=CC=CC=C1)N1CCOCC1)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:3]=[C:4]([S:21]([O-:24])(=[O:23])=[O:22])[C:5]([CH:8]=[CH:9][C:10]2[C:11]([S:17]([O-:20])(=[O:19])=[O:18])=[CH:12][C:13]([NH2:16])=[CH:14][CH:15]=2)=[CH:6][CH:7]=1.[Na+:25].[Na+].N1C(Cl)=NC(Cl)=NC=1Cl.ClC1N=C(Cl)N=C(NC2C=C(S([O-])(=O)=O)C(C=C[C:53]3[C:54](S([O-])(=O)=O)=[CH:55][C:56]([NH:59][C:60]4[N:65]=[C:64](Cl)[N:63]=[C:62](Cl)[N:61]=4)=[CH:57][CH:58]=3)=CC=2)N=1.[Na+].[Na+].NC1C=CC=CC=1.[NH:85]1[CH2:90][CH2:89][O:88][CH2:87][CH2:86]1.ClC1N=C(NC2C=CC=CC=2)N=C(NC2C=C(S([O-])(=O)=O)C(C=CC3C(S([O-])(=O)=O)=CC(NC4N=C(Cl)N=C(NC5C=CC=CC=5)N=4)=CC=3)=CC=2)N=1.[Na+].[Na+].Cl[C:146]1[N:151]=[C:150]([N:152]2[CH2:157][CH2:156][O:155][CH2:154][CH2:153]2)[N:149]=[C:148]([NH:158][C:159]2[CH:160]=[C:161](S([O-])(=O)=O)[C:162](C=CC3C(S([O-])(=O)=O)=CC(NC4N=C(Cl)N=C(N5CCOCC5)N=4)=CC=3)=[CH:163][CH:164]=2)[N:147]=1.[Na+].[Na+]>>[NH:158]([C:148]1[N:149]=[C:150]([N:152]2[CH2:157][CH2:156][O:155][CH2:154][CH2:153]2)[N:151]=[C:146]([NH:1][C:2]2[CH:3]=[C:4]([S:21]([O-:24])(=[O:23])=[O:22])[C:5]([CH:8]=[CH:9][C:10]3[C:11]([S:17]([O-:20])(=[O:19])=[O:18])=[CH:12][C:13]([NH:16][C:62]4[N:61]=[C:60]([NH:59][C:56]5[CH:57]=[CH:58][CH:53]=[CH:54][CH:55]=5)[N:65]=[C:64]([N:85]5[CH2:90][CH2:89][O:88][CH2:87][CH2:86]5)[N:63]=4)=[CH:14][CH:15]=3)=[CH:6][CH:7]=2)[N:147]=1)[C:159]1[CH:164]=[CH:163][CH:162]=[CH:161][CH:160]=1.[Na+:25].[Na+:25] |f:0.1.2,4.5.6,9.10.11,12.13.14,15.16.17|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC=1C=C(C(=CC1)C=CC=1C(=CC(=CC1)N)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1=C(Cl)N=C(Cl)N=C1Cl
|
Name
|
disodium 4,4'-bis(4,6-dichloro-s-triazin-2-ylamino)-2,2'-stilbenedisulfonate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=NC(=NC(=N1)Cl)NC=1C=C(C(=CC1)C=CC=1C(=CC(=CC1)NC1=NC(=NC(=N1)Cl)Cl)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1CCOCC1
|
Name
|
disodium 4,4'-bis(4-chloro-6-anilino-s-triazin-2-ylamino)-2,2'-stilbenedisulfonate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=NC(=NC(=N1)NC1=CC=CC=C1)NC=1C=C(C(=CC1)C=CC=1C(=CC(=CC1)NC1=NC(=NC(=N1)Cl)NC1=CC=CC=C1)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]
|
Name
|
disodium 4,4'-bis-(4-chloro-6-morpholino-s-triazin-2-ylamino)-2,2'-stilbene disulfonate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=NC(=NC(=N1)N1CCOCC1)NC=1C=C(C(=CC1)C=CC=1C(=CC(=CC1)NC1=NC(=NC(=N1)Cl)N1CCOCC1)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1CCOCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC1=CC=CC=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The preparation of these compounds
|
Name
|
|
Type
|
product
|
Smiles
|
N(C1=CC=CC=C1)C1=NC(=NC(=N1)N1CCOCC1)NC=1C=C(C(=CC1)C=CC=1C(=CC(=CC1)NC1=NC(=NC(=N1)NC1=CC=CC=C1)N1CCOCC1)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |